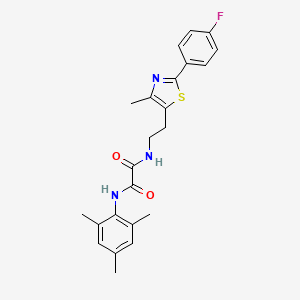
N1-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-mesityloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms) and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atom could affect its polarity and hence its solubility in different solvents .科学的研究の応用
Neurokinin-1 Receptor Antagonism
One study highlights the development of a water-soluble neurokinin-1 receptor antagonist, showcasing its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound demonstrates a high affinity and orally active profile, indicating its potential for both intravenous and oral clinical administration (Harrison et al., 2001).
Fluorescent Probing for Biothiols
Another application involves the use of a derivative as a colorimetric and ratiometric fluorescent probe for the selective and sensitive detection of biothiols in physiological media. This capability is crucial for understanding cellular functions, indicating the compound's utility in analytical chemistry and diagnostics (Wang et al., 2017).
Anticancer Activity
Research into thiazole derivatives, including those structurally related to N1-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-mesityloxalamide, reveals potential anticancer activities. For example, a study on quinazolinone-based derivatives showed potent cytotoxic activity against human cancer cell lines, highlighting the compound's relevance in cancer research (Riadi et al., 2021).
Alzheimer's Disease Research
Compounds structurally related to N1-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-mesityloxalamide have been used in Alzheimer's disease research. For instance, certain derivatives have been applied in PET imaging to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients, contributing to the diagnostic assessment and monitoring of therapeutic responses (Shoghi-Jadid et al., 2002).
Fluorescent Molecular Probes
The synthesis and use of fluorescent solvatochromic dyes for the development of ultrasensitive fluorescent molecular probes demonstrate another application area. These probes can study various biological events and processes, highlighting the compound's utility in biological and medical research (Diwu et al., 1997).
作用機序
Target of Action
The compound, also known as N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4,6-trimethylphenyl)ethanediamide, primarily targets Peroxisome Proliferator-Activated Receptors (PPARs), which are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes . PPARs play essential roles in the regulation of cellular differentiation, development, and metabolism (carbohydrate, lipid, protein), and tumorigenesis of higher organisms .
Mode of Action
The compound possesses a potent triple-acting PPARα, -γ, and -δ agonist profile . As an agonist, it binds to these receptors, leading to conformational changes that allow the receptors to bind to specific sequences of DNA called PPAR response elements (PPREs). This binding event, in turn, regulates the transcription of various genes involved in metabolic processes .
Biochemical Pathways
The activation of PPARs by the compound affects several biochemical pathways. These include the regulation of lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in energy homeostasis, insulin sensitivity, and inflammatory response .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role as a PPAR agonist. By activating PPARs, the compound can influence the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This can lead to changes in cellular metabolism and function, potentially impacting various disease states such as diabetes, obesity, and cardiovascular disease .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S/c1-13-11-14(2)20(15(3)12-13)27-22(29)21(28)25-10-9-19-16(4)26-23(30-19)17-5-7-18(24)8-6-17/h5-8,11-12H,9-10H2,1-4H3,(H,25,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRSWDKBQMEIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-mesityloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

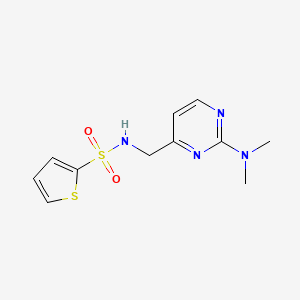
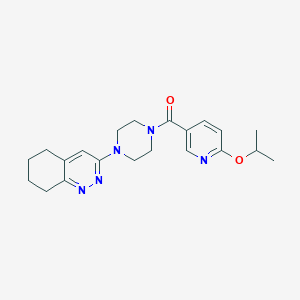
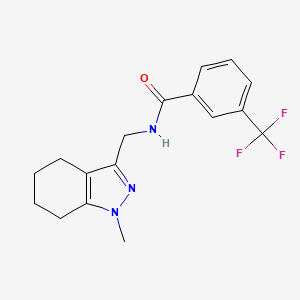

![N-[(3,5-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2864626.png)
![(2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2864627.png)


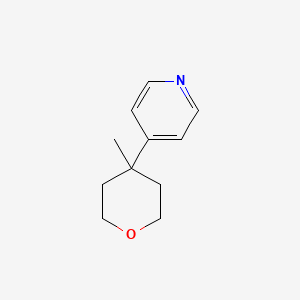

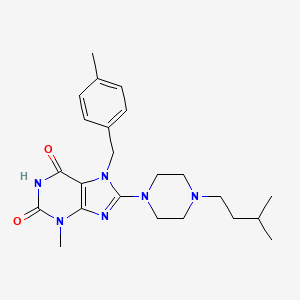
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2864636.png)

![N1-(2,6-difluorobenzyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2864638.png)